4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide
Overview
Description
Biochemical Analysis
Biochemical Properties
4-Amino-furazan-3-carboxylic acid methylamide plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily mediated through hydrogen bonding and other non-covalent interactions. For instance, it has been observed to form strong hydrogen bonds with amino acid residues in proteins, thereby affecting their conformation and activity .
Cellular Effects
The effects of 4-Amino-furazan-3-carboxylic acid methylamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, thereby affecting various cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-Amino-furazan-3-carboxylic acid methylamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation . This binding interaction often involves hydrogen bonding and other non-covalent interactions, which stabilize the compound-protein complex. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-furazan-3-carboxylic acid methylamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in gene expression and cellular metabolism, which can persist even after the compound has been degraded.
Dosage Effects in Animal Models
The effects of 4-Amino-furazan-3-carboxylic acid methylamide vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have also been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
4-Amino-furazan-3-carboxylic acid methylamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound has been found to modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions can have significant effects on overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 4-Amino-furazan-3-carboxylic acid methylamide is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is also influenced by its interactions with binding proteins, which can affect its accumulation and localization within cells.
Subcellular Localization
The subcellular localization of 4-Amino-furazan-3-carboxylic acid methylamide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications can influence the compound’s activity by affecting its interaction with other biomolecules and its stability within the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate with methylamine in ethanol. The reaction mixture is heated to reflux for 10 minutes and then allowed to stir at room temperature for 2 hours. The resulting dark brown solid is then purified by trituration with methanol and dried in a vacuum oven .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s structure allows it to form stable complexes with various biomolecules, which can modulate their activity. This property is particularly useful in the design of energetic materials, where stability and sensitivity are crucial factors .
Comparison with Similar Compounds
Similar Compounds
4-Amino-furazan-3-carboxylic acid amidrazone: This compound is similar in structure and is used in the development of insensitive energetic materials.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its insensitivity and stability, TATB is often compared with furazan-based compounds.
Uniqueness
This compound is unique due to its ability to form strong intramolecular hydrogen bonds, which contribute to its stability and reduced sensitivity to impact and friction. This makes it a promising candidate for use in the formulation of safer energetic materials .
Properties
IUPAC Name |
4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-6-4(9)2-3(5)8-10-7-2/h1H3,(H2,5,8)(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKIVUSRYOJGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NON=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424565 | |
Record name | 4-Amino-furazan-3-carboxylic acid methylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30720-84-4 | |
Record name | 4-Amino-furazan-3-carboxylic acid methylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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